Cas no 1156925-29-9 (1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one)

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-
-
- MDL: MFCD12091490
- インチ: 1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2
- InChIKey: WUWFOBLSDLFCLG-UHFFFAOYSA-N
- ほほえんだ: C(N1C2=CC=CC=C2OCC1)(=O)C=C
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207812-5.0g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 5.0g |
$2816.0 | 2023-07-10 | |
Enamine | EN300-207812-10.0g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 10.0g |
$4176.0 | 2023-07-10 | |
TRC | D453015-5mg |
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 5mg |
$ 50.00 | 2022-06-05 | ||
TRC | D453015-50mg |
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 50mg |
$ 295.00 | 2022-06-05 | ||
Enamine | EN300-207812-0.25g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 0.25g |
$481.0 | 2023-09-16 | |
Enamine | EN300-207812-1g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 1g |
$971.0 | 2023-09-16 | |
A2B Chem LLC | AW05706-250mg |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Aaron | AR01BAS6-100mg |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 100mg |
$489.00 | 2025-02-09 | |
A2B Chem LLC | AW05706-2.5g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Enamine | EN300-207812-0.1g |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
1156925-29-9 | 95% | 0.1g |
$337.0 | 2023-09-16 |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-oneに関する追加情報
Introduction to 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one (CAS No. 1156925-29-9)
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one (CAS No. 1156925-29-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.
The molecular structure of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is characterized by a benzoxazine ring fused with a propenone moiety. This combination imparts the compound with a high degree of chemical stability and reactivity, making it an attractive candidate for various therapeutic applications. Recent studies have highlighted its potential in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions.
In the context of neurodegenerative diseases, 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has shown promising results in preclinical models. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been shown to inhibit the activation of microglia and astrocytes, reducing neuroinflammation and oxidative stress.
Moreover, 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has been investigated for its antitumor properties. Studies conducted in vitro and in vivo have revealed that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of cell cycle progression and the induction of DNA damage response pathways. These findings suggest that 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one could be a valuable lead compound for the development of novel anticancer agents.
In addition to its neuroprotective and antitumor activities, 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic option for managing inflammatory conditions.
The synthesis of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has been optimized to improve yield and purity. Various synthetic routes have been explored, including microwave-assisted synthesis and catalytic methods. These advancements have facilitated the large-scale production of the compound for further preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)propenone. Early-phase trials have shown promising results in terms of pharmacokinetics and tolerability. The compound exhibits good oral bioavailability and a favorable safety profile, which are crucial factors for its potential use as a therapeutic agent.
In conclusion, 1-(3,4-dihydro-2H-1,4-benzoxazin-4-y l)propenone (CAS No. 1156925 - 29 - 9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an exciting candidate for further research and development. As ongoing studies continue to uncover its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions.
1156925-29-9 (1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one) 関連製品
- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)
- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)
- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)




